Methyl 5-cyano-1H-indazole-6-carboxylate
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Overview
Description
Methyl 5-cyano-1H-indazole-6-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- 5-Cyano-1H-indazole
- Methyl 5-amino-1H-indazole-6-carboxylate
Comparison: Methyl 5-cyano-1H-indazole-6-carboxylate is unique due to the presence of both the cyano and carboxylate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 5-cyano-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)8-3-9-7(5-12-13-9)2-6(8)4-11/h2-3,5H,1H3,(H,12,13) |
InChI Key |
OFPGVVUZTQAXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)C#N |
Origin of Product |
United States |
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